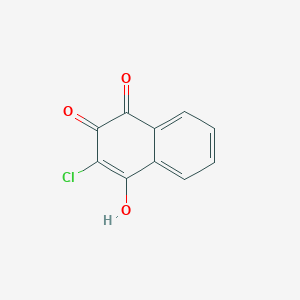

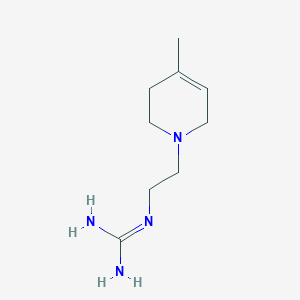

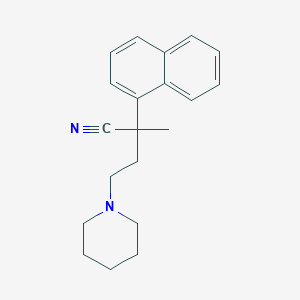

alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

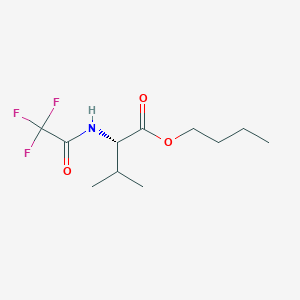

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgical procedures. It was first synthesized in 1957 by Eisleb and Schaumann. Since then, the drug has been widely used in clinical practice due to its effectiveness and low toxicity.

Wirkmechanismus

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile works by blocking sodium channels in nerve fibers, which prevents the generation and propagation of action potentials. The drug binds to the intracellular side of the sodium channel, blocking the influx of sodium ions and preventing depolarization of the membrane. This leads to a loss of sensation in the affected area.

Biochemische Und Physiologische Effekte

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has a number of biochemical and physiological effects. It is a potent local anesthetic, which means that it can block pain signals in a specific area of the body without affecting consciousness. The drug also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow. alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have low toxicity and is generally well-tolerated by patients.

Vorteile Und Einschränkungen Für Laborexperimente

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile is a useful tool for studying the physiological and biochemical effects of sodium channel blockade in various tissues. The drug has a rapid onset of action and a relatively long duration of action, which makes it useful for studying long-term effects of sodium channel blockade. However, it is important to note that alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has limitations in terms of tissue penetration and selectivity for specific sodium channel subtypes. Additionally, the drug can have off-target effects on other ion channels and transporters, which can complicate data interpretation.

Zukünftige Richtungen

There are a number of future directions for research on alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is the development of more selective sodium channel blockers that can target specific subtypes of sodium channels. Another area of interest is the use of alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile in combination with other drugs for pain management and anesthesia. Additionally, there is ongoing research into the use of alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile for the treatment of various neurological and cardiovascular disorders.

Synthesemethoden

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile can be synthesized through a multi-step process starting from 1-naphthaldehyde and 2-piperidinoethanol. The first step involves the reaction of 1-naphthaldehyde with methyl magnesium bromide to form the corresponding alcohol. The alcohol is then reacted with cyanogen bromide to form the nitrile. The nitrile is subsequently reduced using sodium borohydride to form the amine, which is then acylated with acetyl chloride to form alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile.

Wissenschaftliche Forschungsanwendungen

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile is widely used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. The drug is used to study the physiological and biochemical effects of sodium channel blockade in various tissues, including the nervous system, heart, and skeletal muscle.

Eigenschaften

CAS-Nummer |

1232-82-2 |

|---|---|

Produktname |

alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile |

Molekularformel |

C20H24N2 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |

InChI |

InChI=1S/C20H24N2/c1-20(16-21,12-15-22-13-5-2-6-14-22)19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-11H,2,5-6,12-15H2,1H3 |

InChI-Schlüssel |

YUSWYJYIUHSAKO-UHFFFAOYSA-N |

SMILES |

CC(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

CC(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |

Synonyme |

α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.